2-(2-Methylpropyl)oxan-3-one
Description
2-(2-Methylpropyl)oxan-3-one is a cyclic ketone characterized by a six-membered oxane (tetrahydropyran) ring substituted with a 2-methylpropyl (isobutyl) group at the 2-position and a ketone functional group at the 3-position. This article focuses on comparative analyses with such analogs, emphasizing functional groups, physicochemical properties, and biological relevance.
Properties
CAS No. |
143736-35-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-methylpropyl)oxan-3-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9-8(10)4-3-5-11-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
MYHDVMAKKFUAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)oxan-3-one can be achieved through several methods. One common approach involves the cyclization of 2-(2-methylpropyl)hex-5-en-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst promoting the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methylpropyl)oxan-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.
Substitution: The oxanone ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Methylpropyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)oxan-3-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ketones with Branched Alkyl Substituents
Compounds with ketone groups and branched alkyl chains, such as 1-[4-(2-Methylpropyl)phenyl]-ethanone (Impurity E, CAS 38861-78-8), share structural similarities with 2-(2-Methylpropyl)oxan-3-one. Key comparisons include:
The aryl ketone structure of Impurity E enhances aromatic interactions, making it relevant in drug synthesis, whereas the cyclic ketone in 2-(2-Methylpropyl)oxan-3-one may influence volatility and solubility, suggesting utility in flavor chemistry .
Sulfur-Containing Analogs
2-(2-Methylpropyl)-thiazole, a sulfur-containing branched-chain volatile (BCV), differs in functional group but shares the 2-methylpropyl substituent. Notable contrasts include:
The thiazole derivative’s low odor threshold and economic significance in tomatoes highlight the impact of heteroatoms on sensory properties, a factor absent in the oxanone analog .
Ether Derivatives
Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether), a pyrethroid-ether insecticide, shares the 2-methylpropyl group but features ether and benzyl functionalities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
